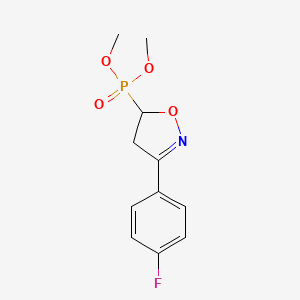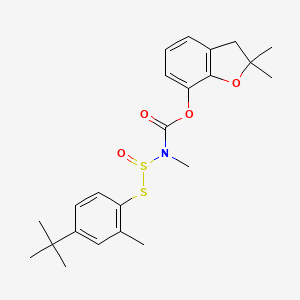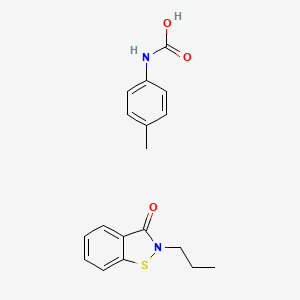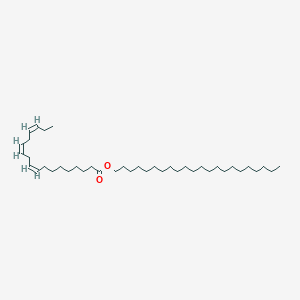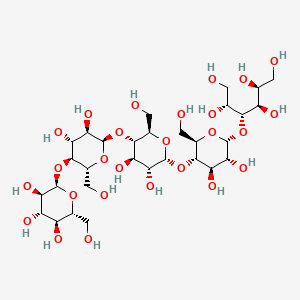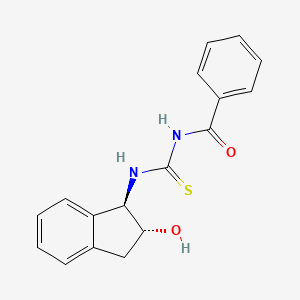
1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2,2-bis(hydroxymethyl)butyl) 2,4(or 1,4)-bis(2-hydroxy-3-((1-oxoneodecyl)oxy)propyl) ester, mono(hydrogen 1,2-benzenedicarboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2,2-bis(hydroxymethyl)butyl) 2,4(or 1,4)-bis(2-hydroxy-3-((1-oxoneodecyl)oxy)propyl) ester, mono(hydrogen 1,2-benzenedicarboxylate) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including carboxylic acids, esters, and hydroxyl groups, which contribute to its diverse reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 1,2,4-benzenetricarboxylic acid and 2,2-bis(hydroxymethyl)butanol. The esterification reactions can be catalyzed by acidic or basic catalysts under controlled temperatures and pressures. Protective groups may be used to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification processes using continuous flow reactors. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester groups would produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzenetricarboxylic acid esters: These compounds share a similar core structure but differ in the esterifying groups.
Polycarboxylic acids: Compounds with multiple carboxylic acid groups, used in similar applications.
Hydroxylated esters: Esters with hydroxyl groups, which exhibit similar reactivity.
Propriétés
Numéro CAS |
95823-41-9 |
|---|---|
Formule moléculaire |
C15H18O8 |
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
4-[2,2-bis(hydroxymethyl)butoxycarbonyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H18O8/c1-2-15(6-16,7-17)8-23-14(22)10-4-3-9(12(18)19)5-11(10)13(20)21/h3-5,16-17H,2,6-8H2,1H3,(H,18,19)(H,20,21) |
Clé InChI |
KDIFDHMYISQIGQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)



![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
